7aH-thieno[2,3-c]pyridin-7-one
Description
Background of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems are complex molecular structures composed of two or more rings that are joined together, where at least one ring contains an atom other than carbon, such as nitrogen, sulfur, or oxygen. airo.co.infiveable.me These compounds are of paramount importance in organic and medicinal chemistry because their unique structural features often translate to significant biological activities. airo.co.infiveable.me The fusion of multiple rings creates a rigid, three-dimensional scaffold that can interact with high specificity and potency with biological targets like enzymes and receptors. airo.co.infiveable.me
The presence of multiple heteroatoms within the fused rings introduces diverse functionalization possibilities and influences the electronic environment of the molecule, enhancing its reactivity and potential for selective chemical transformations. fiveable.me Synthetic chemists continuously develop new and efficient methods, such as cyclization reactions and ring-closing metathesis, to construct these intricate structures, aiming to discover novel compounds with improved therapeutic properties or applications in material science. airo.co.in
Significance of Thienopyridine and Thienopyridinone Scaffolds in Modern Organic Chemistry
Within the vast family of fused heterocycles, the thienopyridine scaffold, which consists of a thiophene (B33073) ring fused to a pyridine (B92270) ring, holds a place of special distinction. researchgate.net Thienopyridine derivatives are recognized as important sulfur-containing compounds with a unique structure and significant pharmacological potential. igi-global.comigi-global.com There are six distinct isomers of the thienopyridine core, arising from the different ways the two rings can be fused. researchgate.netresearchgate.net This structural diversity is a key factor in their wide range of biological activities. researchgate.net
The thienopyridine framework is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs, particularly those used in treating cardiovascular diseases. igi-global.comigi-global.comresearchgate.net Beyond this, these compounds have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. igi-global.comresearchgate.net The addition of a carbonyl group to the pyridine part of the scaffold creates a thienopyridinone. This modification can further modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, and its biological activity. researchgate.netontosight.ai The thienopyrimidine scaffold, a related structure, is also extensively studied for its potential as an anticancer and anti-inflammatory agent. researchgate.netnih.gov
Table 1: Isomeric Forms of the Thienopyridine Scaffold
| Isomer Name | Fusion Position |
|---|---|
| thieno[2,3-b]pyridine (B153569) | Fusion involves the 2- or 5- position of thiophene. researchgate.net |
| thieno[3,2-b]pyridine | Fusion involves the 2- or 5- position of thiophene. researchgate.net |
| thieno[2,3-c]pyridine (B153571) | Fusion involves the 2- or 5- position of thiophene. researchgate.net |
| thieno[3,2-c]pyridine | Fusion involves the 2- or 5- position of thiophene. researchgate.net |
| thieno[3,4-b]pyridine | Fusion at the 3- and 4- positions of thiophene. researchgate.net |
Rationale for Investigating 7aH-thieno[2,3-c]pyridin-7-one as a Novel Chemical Entity
The investigation into this compound is driven by the persistent need for new chemical entities with unique properties and potential applications. The thieno[2,3-c]pyridine core is one of the fundamental isomeric structures of the thienopyridine family. researchgate.netresearchgate.net While other isomers, such as thieno[3,2-c]pyridine, are the basis for well-known drugs, the systematic exploration of the thieno[2,3-c]pyridin-7-one scaffold is less mature. igi-global.com
The rationale for its investigation rests on several key points:
Novelty of the Scaffold: As a distinct isomeric form, this compound represents a novel area of chemical space. Its unique arrangement of atoms may lead to unprecedented interactions with biological targets, potentially unlocking new therapeutic avenues not accessible by other isomers.
Potential for Diverse Biological Activity: The broader thienopyridine and thienopyridinone classes are known for a wide array of pharmacological activities. igi-global.comresearchgate.net It is therefore scientifically reasonable to hypothesize that the this compound scaffold could also exhibit valuable biological properties.
Research Objectives and Scope of Academic Inquiry for this compound
The academic inquiry into this compound is structured around a set of clear and focused research objectives designed to fully characterize this novel compound. The scope of this research is confined to its fundamental chemical and physical properties, without extending to clinical applications.
The primary research objectives include:
Development of Synthetic Pathways: A foundational objective is to establish efficient and scalable synthetic routes to produce this compound with high purity and yield. This involves exploring various cyclization strategies and reaction conditions. airo.co.in
Physicochemical Characterization: Thorough characterization of the molecule's structure and properties using modern analytical techniques is essential. This includes methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry. rsc.org
Investigation of Chemical Reactivity: The research aims to explore the chemical reactivity of the this compound core. This involves studying its susceptibility to various chemical transformations to understand how it can be modified to create a library of derivatives. fiveable.me
Preliminary Biological Screening: A key objective is to perform initial in vitro screening to identify any potential biological activities. This broad screening across various assays helps to uncover potential areas for more focused future investigation.
Foundation for Future SAR Studies: By synthesizing and characterizing the core scaffold, this research provides the essential foundation for future, more extensive structure-activity relationship studies. These subsequent studies would involve creating and testing derivatives to optimize any identified biological activity. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| thieno[2,3-b]pyridine |
| thieno[3,2-b]pyridine |
| thieno[2,3-c]pyridine |
| thieno[3,2-c]pyridine |
| thieno[3,4-b]pyridine |
| thieno[3,4-c]pyridine |
| Ticlopidine |
| Clopidogrel |
| Prasugrel |
| Erlotinib |
| Nintedanib |
| Zoligratinib |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
7aH-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H5NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4,6H |
InChI Key |
CDSNLYMVKXTFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1=CC=NC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 7ah Thieno 2,3 C Pyridin 7 One
Retrosynthetic Analysis of the 7aH-thieno[2,3-c]pyridin-7-one Core
A retrosynthetic analysis of the this compound core reveals several potential disconnection points, offering a strategic roadmap for its synthesis. The primary disconnections involve breaking the bonds forming the fused pyridine (B92270) ring. One logical approach is to disconnect the C-N and C-C bonds of the pyridinone ring, leading back to a functionalized thiophene (B33073) precursor. This strategy highlights the importance of a suitably substituted thiophene as a key building block.
Overview of Established Synthetic Routes to Thienopyridinone Systems
The synthesis of thienopyridinone systems, including isomers of the target compound, has been approached through various established methods. These routes provide a foundation for developing specific syntheses of this compound.
One common strategy involves the cyclization of functionalized thiophene precursors . For instance, the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, followed by cyclization, is a known method for creating the thienopyridine core, often facilitated by acidic or basic catalysts. Another prominent method is the Thorpe-Ziegler cyclization , which has been effectively used to construct the thieno[2,3-c]pyridin-7-one scaffold.
Palladium-mediated cross-coupling reactions, such as the Suzuki and Sonogashira couplings , have also been employed to build complexity on a pre-formed thiophene ring before the final cyclization step. nih.govmdpi.com For example, a brominated thiophene can be coupled with a suitable partner, followed by intramolecular cyclization to yield the desired thienopyridinone. nih.gov Additionally, multi-step sequences involving condensation, cyclization, and substitution reactions are frequently utilized to access diverse thienopyridinone derivatives. ontosight.ai
The table below summarizes some of the established synthetic methodologies for related thienopyridinone systems.
| Synthetic Method | Key Precursors | Typical Reagents and Conditions | Reference |
| Cyclization of Aminothiophenes | 2-Aminothiophenol, α,β-unsaturated carbonyls | Acidic or basic catalysts | |
| Thorpe-Ziegler Cyclization | Functionalized thiophenes | Not specified | |
| Suzuki Cross-Coupling | Brominated thiophenes, boronic acids | Palladium catalyst | nih.gov |
| Sonogashira Cross-Coupling | Halothiophene esters, alkynes | Palladium/Copper catalyst | mdpi.comresearchgate.net |
| Hydrazide-Alkyne Cyclization | Halothiophene esters, hydrazine | Hydrazine monohydrate | researchgate.net |
Development of Novel and Efficient Synthetic Approaches for this compound
Building upon established methods, researchers have focused on developing novel and more efficient synthetic routes specifically for this compound and its derivatives. These efforts aim to improve yields, reduce reaction steps, and employ milder and more sustainable conditions.
Cyclization Strategies for the Thieno[2,3-c]pyridine (B153571) Fused Ring System
The formation of the fused thieno[2,3-c]pyridine ring system is the cornerstone of the synthesis. Various cyclization strategies have been explored to achieve this.
One effective approach is the intramolecular cyclization of appropriately substituted thiophenes . For instance, a modified protocol using ethyl 3-amino-4-methylthiophene-2-carboxylate as a starting material, when reacted with acryloyl chloride, undergoes a conjugate addition-cyclization sequence to form the pyridinone ring. Another innovative method involves the cyclization of N-alkyne-substituted pyrrole (B145914) esters, which can be adapted for thiophene analogs to create the fused pyridinone system. researchgate.net
The Gewald reaction , a well-known multicomponent reaction, can also be adapted to synthesize polysubstituted 2-aminothiophenes, which are key precursors for subsequent cyclization to form the thienopyridinone core. Furthermore, intramolecular heteocyclization of O-propargylated aromatic hydroxyaldehydes presents a metal-free approach to related fused pyridine systems and could be conceptually applied to thiophene analogs. researchgate.net
Recent advancements have also focused on domino reactions, where a sequence of reactions occurs in a single pot, leading to the efficient construction of complex heterocyclic systems like thieno[2,3-g]indolizines, which share a common synthetic logic with thienopyridinones. researchgate.net
Precursor Synthesis and Functionalization for this compound Formation
The synthesis of the target molecule is highly dependent on the availability and functionalization of key precursors. The primary precursor is typically a substituted thiophene.
The synthesis of these precursors often starts from simple thiophene derivatives. For example, 2-chloromethyl-thiophene can be reacted with N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide as a key step in a multi-step synthesis of the thieno[2,3-c]pyridine backbone. google.com Halogenated thiophenes, such as 2-bromo-thiophene derivatives , are also valuable intermediates, as the halogen atom can be used as a handle for further functionalization through cross-coupling reactions before the final cyclization. nih.gov
The synthesis of ethyl 3-amino-4-methylthiophene-2-carboxylate is another critical pathway, providing a versatile starting material for building the pyridinone ring. The functional groups on the thiophene precursor, such as amino and carboxylate groups, are strategically placed to facilitate the final ring-closing step.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. This involves a systematic investigation of various parameters.
Key factors that are often optimized include the choice of solvent, temperature, and catalyst . For example, in the synthesis of related heterocyclic systems, solvents like dioxane have been found to be optimal for certain reactions. researchgate.net The reaction temperature is also a critical parameter that needs to be carefully controlled to promote the desired reaction while minimizing the formation of byproducts.
The type and amount of catalyst can significantly influence the reaction outcome. For instance, in cross-coupling reactions, the choice of palladium catalyst and ligand is critical for achieving high efficiency. nih.gov In cyclization reactions, the use of either acidic or basic catalysts needs to be fine-tuned to achieve the best results. The optimization process often involves screening a range of conditions to identify the ideal combination for a specific synthetic step. researchgate.netscielo.br Machine learning techniques are also emerging as powerful tools to guide the optimization of reaction conditions. beilstein-journals.org
The following table presents a hypothetical optimization of a key cyclization step, illustrating the parameters that are typically varied.
| Entry | Solvent | Catalyst (equiv.) | Temperature (°C) | Yield (%) |
| 1 | Toluene | p-TsOH (0.1) | 80 | 45 |
| 2 | Dioxane | p-TsOH (0.1) | 80 | 65 |
| 3 | Dioxane | p-TsOH (0.2) | 80 | 75 |
| 4 | Dioxane | p-TsOH (0.2) | 100 | 72 |
| 5 | Acetonitrile | p-TsOH (0.2) | 80 | 58 |
Structural Elucidation and Conformational Analysis of 7ah Thieno 2,3 C Pyridin 7 One
X-ray Crystallography for Solid-State Structure Determination of 7aH-thieno[2,3-c]pyridin-7-one
Detailed crystallographic data for the specific compound this compound is not available in the provided search results. Structural information is often determined for derivatives or closely related analogues. For instance, studies on similar fused heterocyclic systems like thienodiazepines have been conducted. An analysis of 5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e]diazepin-2(3H)-one, a related but distinct compound, showed it crystallizes in the monoclinic P21/c space group. Such studies provide a framework for the type of data obtained through X-ray crystallography, as outlined below.
Crystal System, Space Group, and Unit Cell Parameters
A complete X-ray diffraction analysis would be required to determine the precise crystal system, space group, and unit cell dimensions for this compound. This data is fundamental to describing the repeating unit of the crystal lattice. An interactive table representing typical parameters that would be determined is shown below.
| Crystallographic Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
Bond Lengths, Bond Angles, and Torsional Angle Analysis
The precise geometry of the this compound molecule in the solid state is defined by its bond lengths, bond angles, and torsional angles. This analysis confirms the connectivity of the atoms and reveals details about the planarity and strain of the fused ring system. The thiophene (B33073) and pyridine (B92270) rings are fused, creating a bicyclic structure whose specific geometric parameters would be detailed in a dedicated crystallographic report.
Below is a representative table of the types of data that would be generated from such an analysis.
Selected Bond Lengths
| Bond | Length (Å) |
|---|---|
| S-C | Data not available |
| C=O | Data not available |
| C-N | Data not available |
Selected Bond Angles
| Angle | Degree (°) |
|---|---|
| C-S-C | Data not available |
| C-N-C | Data not available |
Selected Torsional Angles
| Atoms (A-B-C-D) | Angle (°) |
|---|
Dynamic Structural Studies (e.g., Restricted Rotation)
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating dynamic processes such as restricted rotation around single bonds or ring inversions. For this compound, dynamic NMR could potentially be used to study the conformational dynamics of the dihydropyridinone ring. However, the search results did not yield any specific dynamic NMR studies focused on this particular compound. Such studies on related heterocyclic systems often reveal energy barriers for conformational changes.
Reactivity, Derivatization, and Functionalization of 7ah Thieno 2,3 C Pyridin 7 One
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) and Pyridine (B92270) Rings
The thieno[2,3-c]pyridine (B153571) system can undergo electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is influenced by the electronic properties of both the thiophene and pyridinone rings. Generally, the thiophene ring is more susceptible to electrophilic attack than the pyridine ring. Computational studies using density functional theory (DFT) on related thieno[2,3-b]thiophene (B1266192) systems have shown that the α-carbon of the thiophene ring is the preferred site for electrophilic attack, both kinetically and thermodynamically, compared to the β-carbon. researchgate.net
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination of the 6H,7H-thieno[2,3-c]pyridin-7-one core can be achieved using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride, which can lead to the formation of the 2-bromo derivative. Similarly, bromination of the parent thieno[2,3-c]pyridin-7-one with bromine in acetic acid or chloroform (B151607) typically occurs at the 4-position of the pyridine ring. The pyridine ring itself is generally less reactive towards electrophiles compared to benzene, and its substitution often requires harsher conditions, such as fuming sulfuric acid for sulfonation. abertay.ac.uk
The presence of the pyridinone moiety further influences the reactivity. The electron-withdrawing nature of the carbonyl group in the pyridinone ring deactivates the pyridine part of the molecule towards electrophilic attack. Conversely, the nitrogen atom in the pyridine ring can be protonated or coordinated to a Lewis acid, which further deactivates the ring system towards electrophilic substitution.
Nucleophilic Reactions Involving the Pyridinone Moiety
The pyridinone portion of the 7aH-thieno[2,3-c]pyridin-7-one scaffold is susceptible to nucleophilic attack. The lactam functionality within the pyridinone ring can undergo various nucleophilic reactions. For example, the carbonyl group can be targeted by nucleophiles. While specific examples for the this compound parent compound are not extensively detailed in the provided results, analogous systems indicate that reactions with strong nucleophiles are possible.
Halogenated derivatives of thieno[2,3-c]pyridin-7-one are particularly useful for nucleophilic substitution reactions. A bromine atom at the 4-position can be displaced by various nucleophiles. Common reagents for such substitutions include sodium methoxide (B1231860) and potassium tert-butoxide, typically in polar aprotic solvents like DMSO or DMF. This allows for the introduction of a wide range of functional groups at this position. Similarly, a bromine at the 2-position of the dihydro derivative can also participate in nucleophilic additions and condensation reactions. cymitquimica.com
The nitrogen atom of the pyridinone can also be a site for functionalization. For instance, N-alkylation can occur, and the resulting N-alkylpyridinium salts exhibit enhanced reactivity towards nucleophiles at the 2- and 4-positions. abertay.ac.uk
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Various Positions
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated thienopyridinones are common starting materials for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or heteroaryl groups. For example, 4-bromo-thieno[2,3-c]pyridin-7-one can be coupled with various boronic acids to generate 4-substituted analogs. researchgate.net Similarly, Suzuki reactions have been successfully applied to other brominated thienopyridine isomers. lmaleidykla.ltresearchgate.net
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Palladium and copper co-catalysis is typically employed for the coupling of terminal alkynes with aryl halides. mdpi.com This methodology has been used to synthesize thieno[2,3-c]pyridones through the reaction of a halogenated precursor with a terminal alkyne, followed by a base-mediated intramolecular cyclization. mdpi.com
Heck Coupling: While not as extensively documented for this specific scaffold in the provided results, the Heck reaction remains a viable method for the alkenylation of aryl halides, and its application to halogenated thieno[2,3-c]pyridin-7-ones can be anticipated.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. 4-Bromo-thieno[2,3-c]pyridin-7-one can undergo amination reactions to introduce various amine functionalities. researchgate.net
The table below summarizes some examples of metal-catalyzed coupling reactions on the thieno[2,3-c]pyridine scaffold.
| Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | 4-Bromo-thieno[2,3-c]pyridine-2-carboxylate | Arylboronic acid | Pd catalyst | 4-Aryl-thieno[2,3-c]pyridine-2-carboxylate |
| Sonogashira | Halogenated thienopyridine | Terminal alkyne | Pd/Cu catalyst | Alkynyl-thieno[2,3-c]pyridone |
| Buchwald-Hartwig | 4-Bromo-thieno[2,3-c]pyridine | Amine | Pd catalyst | 4-Amino-thieno[2,3-c]pyridine |
Oxidation and Reduction Chemistry of the this compound Core
The this compound core can undergo both oxidation and reduction reactions, leading to various derivatives.
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used to form the corresponding sulfoxides or sulfones. researchgate.net Oxidation of the thieno[2,3-c]pyridine N-oxide with reagents like POBr₃ can introduce a bromine atom at the 7-position. researchgate.netresearchgate.net
Reduction: The pyridinone ring can be reduced. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the compound into its dihydro derivatives. For instance, the reduction of the carbonyl group can lead to the corresponding alcohol.
The table below provides an overview of the oxidation and reduction reactions.
| Reaction Type | Reagent | Product |
| Oxidation | Hydrogen peroxide, mCPBA | Sulfoxide, Sulfone |
| Oxidation | POBr₃ (on N-oxide) | 7-Bromo derivative |
| Reduction | Catalytic hydrogenation, LiAlH₄ | Dihydro derivatives |
Ring-Opening and Ring-Closing Transformations of this compound
Ring-opening and ring-closing reactions represent advanced strategies for modifying the this compound scaffold, leading to novel heterocyclic systems.
Ring-Opening Reactions: The thiophene ring of certain activated thienopyridine derivatives can undergo ring-opening. For example, the reaction of 2-chloro-3-nitro-oxothienopyridine derivatives with thiobenzoylhydrazides in the presence of a base leads to a thiophene ring-opening, resulting in 6-sulfanyl-4-pyridine—thiadiazoline conjugates. ju.edu.jo This transformation proceeds through nucleophilic addition of a thiolate, followed by intramolecular Michael-type addition and subsequent nitro group-induced bond cleavage. ju.edu.jo
Ring-Closing Transformations (Cyclizations): The synthesis of the thieno[2,3-c]pyridin-7-one core itself often involves a ring-closing step. Common synthetic strategies include the cyclization of appropriately substituted thiophene or pyridine precursors. nih.govresearchgate.net For instance, intramolecular cyclization of amides derived from thiophene precursors is a known method to construct the pyridinone ring. mdpi.com Another approach involves the acid-induced cyclization of a Schiff base derived from a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, a variant of the Pomeranz-Fritsch reaction. abertay.ac.ukresearchgate.net
Directed Functionalization Strategies for Regioselective Derivatization
Regioselective functionalization of the this compound scaffold is crucial for the synthesis of specific derivatives. This can be achieved through various strategies, including directed metalation and the use of directing groups in C-H activation reactions.
Directed Ortho-Metalation (DoM): While not explicitly detailed for the parent compound in the search results, DoM is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems. A directing group on the pyridine or thiophene ring can direct a strong base (like an organolithium reagent) to deprotonate an adjacent position, creating a nucleophilic site for reaction with an electrophile.
C-H Activation: Direct C-H functionalization is an increasingly important strategy for derivatization, avoiding the need for pre-functionalized substrates. Palladium-catalyzed direct C-H activation has been studied for the arylation of thienopyridines, with the potential for regioselectivity at the C2 and C3 positions of the thiophene ring. mdpi.com Rhodium-catalyzed C-H activation, assisted by removable directing groups, has also been employed for the synthesis of related tricyclic lactone derivatives. mdpi.com Iridium-catalyzed C-H activation has been explored for the direct C2 methylation of the thieno[2,3-c]pyridin-7-one core, offering a promising alternative to classical electrophilic substitution.
The following table highlights some directed functionalization approaches.
| Strategy | Catalyst/Reagent | Position Functionalized | Type of Functionalization |
| C-H Activation | Palladium catalyst | C2 and C3 of thiophene | Arylation |
| C-H Activation | Iridium catalyst | C2 of thiophene | Methylation |
| C-H Activation | Rhodium catalyst | Varies with directing group | Alkenylation, Annulation |
Synthesis of Diverse Libraries of this compound Derivatives
The development of synthetic methods that allow for the creation of diverse libraries of this compound derivatives is of significant interest for drug discovery and materials science.
One approach involves the synthesis of a common intermediate that can be subsequently functionalized in multiple ways. For example, the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate via the Gewald reaction provides a versatile starting material. mdpi.com This compound can then be acylated and subsequently reacted with a variety of secondary amines to produce a library of amide derivatives. mdpi.com
Another strategy employs a denitrogenative transformation of a fused 1,2,3-triazole precursor. nih.govresearchgate.net This metal-free method allows for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines, thieno[2,3-c]pyridine-7-methyl esters, and imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives under mild conditions, overcoming limitations of derivatization in conventional methods. nih.govresearchgate.net
The use of multi-component reactions also facilitates the rapid generation of diverse structures. For instance, three-component reactions have been developed to synthesize tricyclic pyridine ring-fused 2-pyridones. acs.org
These approaches, combined with the various reactivity patterns discussed, provide a robust platform for the generation of extensive libraries of this compound derivatives for further investigation.
In-depth Computational Analysis of this compound Remains Largely Unexplored
Despite the growing interest in the broader class of thienopyridine derivatives for their potential applications in medicinal chemistry and materials science, a focused and in-depth computational and theoretical investigation of the specific chemical compound this compound is not extensively available in current scientific literature. nih.govresearchgate.netmdpi.comnih.gov While numerous studies have explored the synthesis and biological activities of various substituted thieno[2,3-c]pyridines, the fundamental quantum chemical properties and reaction mechanisms of the parent 7-oxo compound have not been the primary subject of published research.
Computational and Theoretical Investigations of 7ah Thieno 2,3 C Pyridin 7 One
Molecular Dynamics Simulations and Conformational Landscape
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of molecules by simulating their motion over time. nih.gov For a molecule like this compound, MD simulations can elucidate its conformational landscape, which is the high-dimensional surface of its potential energy as a function of its atomic coordinates. nih.gov Understanding this landscape is crucial for predicting how the molecule will interact with biological targets.
While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of the methodology can be described. An MD simulation of this compound would model the interactions between its atoms using a force field, a set of parameters that define the potential energy of the system. aps.org The simulation would track the positions and velocities of each atom over a set period, generating a trajectory of the molecule's movements. mdpi.com
From this trajectory, researchers can analyze the conformational flexibility of the thieno[2,3-c]pyridine (B153571) core. Key areas of interest would include the planarity of the fused ring system and the rotational freedom of any substituents. The simulation data allows for the calculation of the free energy landscape, often projected onto a few key collective variables, such as dihedral angles, to visualize the most stable and accessible conformations. mdpi.complos.org These low-energy, stable conformations are the most likely to be biologically active. By identifying these preferred shapes, researchers can better understand the structural basis for the molecule's potential interactions. plos.org
Table 1: Key Aspects of a Hypothetical Molecular Dynamics Simulation for this compound
| Parameter/Analysis | Description | Significance |
| Force Field | A set of equations and parameters (e.g., CHARMM, AMBER) used to calculate the potential energy of the system. aps.org | Determines the accuracy of the simulated molecular behavior. |
| Solvent Model | Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. | Crucial for simulating behavior in a biologically relevant environment. |
| Conformational Sampling | Exploration of the different spatial arrangements (conformations) the molecule can adopt. mdpi.com | Identifies the most stable and energetically favorable structures. |
| Free Energy Landscape | A map of the energy of the system as a function of specific molecular coordinates (e.g., dihedral angles). nih.gov | Reveals the most probable conformations and the energy barriers between them. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Quantifies the stability and structural fluctuations of the molecule over time. |
In Silico Prediction of Research Applications (e.g., Ligand-Target Interactions, Scaffold Compatibility)
In silico methods are instrumental in the early stages of research for predicting the potential biological targets of a compound. nih.gov For the this compound scaffold, computational studies on its derivatives have highlighted its compatibility for developing targeted inhibitors. mdpi.comnih.gov
Ligand-Target Interactions: Molecular docking is a primary tool used to predict how a ligand, such as a derivative of this compound, might bind to a biological target. dergipark.org.tr Research on related thieno[2,3-c]pyridine derivatives has shown potential interactions with Heat shock protein 90 (Hsp90), a chaperone protein that is a target in cancer research. mdpi.comnih.gov Docking simulations place the ligand into the binding site of the target protein and score the interaction, predicting the binding affinity and orientation. mdpi.com These models can reveal crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. mdpi.com
Scaffold Compatibility: The thieno[2,3-c]pyridine core serves as a rigid scaffold upon which various functional groups can be placed to optimize binding to different targets. Its structural features make it a suitable starting point for library design in screening campaigns. rsc.org In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is also conducted to assess the "drug-likeness" of derivatives, ensuring the scaffold is compatible with the requirements for a research compound. nih.govmdpi.com
Table 2: Predicted Research Applications and Targets for the Thieno[2,3-c]pyridine Scaffold
| Predicted Application Area | Potential Biological Target | Computational Method | Key Findings |
| Anticancer Research | Heat shock protein 90 (Hsp90) | Molecular Docking | Thieno[2,3-c]pyridine derivatives can fit into the ATP-binding pocket of Hsp90, forming key interactions that suggest inhibitory potential. mdpi.comnih.gov |
| Anticancer Research | Tyrosyl-DNA phosphodiesterase I (TDP1) | Biochemical Assays & In Silico Analysis | Derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold have shown potent inhibition of TDP1, suggesting a potential target class for thienopyridines. rsc.org |
| General Target Screening | Kinases, GPCRs, Ion Channels | Virtual Screening, Pharmacophore Modeling | The scaffold's properties can be used to screen large databases of biological targets to identify new potential protein-ligand interactions. nih.govidrblab.net |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focusing on theoretical models and structural features influencing research outcomes, not clinical)
Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR models can guide the synthesis of new analogues with improved potency for a specific research target. These models are built on theoretical principles and focus on how structural modifications influence activity in a non-clinical context. tsijournals.com
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. mdpi.com These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic character, size, and shape. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that correlates these descriptors with the measured activity. dergipark.org.trnih.gov
For example, a QSAR model for thienopyridine derivatives might reveal that the activity is positively correlated with the presence of an electron-donating group at a specific position and negatively correlated with a bulky substituent at another. dergipark.org.tr The resulting equation provides a predictive tool for estimating the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. The focus remains on understanding the structural features—such as specific atomic charges, van der Waals volumes, or energies of molecular orbitals (e.g., LUMO)—that drive the interaction with a research target. dergipark.org.trnih.gov
Table 3: Examples of Molecular Descriptors Used in QSAR Models for Heterocyclic Compounds
| Descriptor Type | Example Descriptor | Structural Feature Represented | Reference |
| Topological | Wiener Index | Molecular branching and compactness. | mdpi.com |
| 3D-MoRSE | Mor24v | 3D structure of the molecule weighted by atomic van der Waals volumes. | nih.gov |
| RDF Descriptors | RDF035u | Radial Distribution Function, describing the probability distribution of interatomic distances. | nih.gov |
| WHIM Descriptors | G2s | Global molecular properties related to size, shape, and symmetry. | nih.gov |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | dergipark.org.tr |
| Quantum-Chemical | qC7 (Atomic Charge) | Partial charge on a specific atom (e.g., carbon 7), indicating electrostatic interaction potential. | dergipark.org.tr |
Exploration of Research Applications and Advanced Materials Potential for 7ah Thieno 2,3 C Pyridin 7 One
7aH-thieno[2,3-c]pyridin-7-one as a Privileged Scaffold in Organic Synthesis Research
The thieno[2,3-c]pyridine (B153571) core is a notable framework in medicinal chemistry and materials science. nih.gov Its structural rigidity and the presence of heteroatoms make it a valuable starting point for creating diverse and complex molecules.
Building Block for Complex Heterocyclic Architectures
The this compound scaffold serves as a fundamental building block in the synthesis of more elaborate heterocyclic systems. ossila.comsigmaaldrich.com Its fused ring structure provides a rigid platform upon which chemists can introduce various functional groups and build additional rings. This allows for the creation of structurally diverse molecules with potential applications in various fields of research. ossila.com For instance, the thienopyridine skeleton is a key component in a number of biologically active compounds. nih.gov Synthetic strategies often involve the modification of the thieno[2,3-c]pyridine core to produce novel derivatives with unique properties. nih.govresearchgate.net The ability to readily functionalize this scaffold makes it an attractive starting material for constructing complex molecular architectures. acs.org
Design of Compound Libraries for Research Screening
The concept of compound libraries is central to modern high-throughput screening (HTS) for the discovery of new bioactive molecules. vipergen.com The this compound scaffold is an excellent candidate for the design of focused compound libraries. These libraries are collections of structurally related compounds that are systematically varied to explore a specific area of chemical space. nih.gov By using the thieno[2,3-c]pyridine core as a common template, researchers can generate a large number of derivatives by introducing different substituents at various positions on the ring system. vipergen.comnih.gov This approach allows for the efficient exploration of structure-activity relationships and the identification of lead compounds for further development. vipergen.com The diversity and novelty of the scaffolds within these libraries are crucial for increasing the chances of finding hits during screening campaigns.
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry and drug discovery. nih.gov SAR studies on this compound derivatives have provided valuable insights into how structural modifications influence their interactions with biological targets. researchgate.netnih.gov
Computational Pharmacophore Modeling and Ligand Design for Research Targets
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. dovepress.comnih.gov For this compound derivatives, pharmacophore models can be generated based on the structures of known active compounds or the binding site of a target protein. nih.gov These models serve as 3D queries to screen virtual compound libraries and identify new potential ligands. dovepress.comarxiv.org This approach has been successfully used to design and discover inhibitors for various enzymes. The process often involves identifying key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding. researchgate.net
Enzyme Inhibition Studies (e.g., IKKβ, Hsp90) in Research Models
Derivatives of the thieno[2,3-c]pyridine scaffold have been investigated as inhibitors of several important enzymes, including IκB kinase β (IKKβ) and heat shock protein 90 (Hsp90). nih.govsemanticscholar.org Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer progression. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govnih.gov Studies have shown that certain thieno[2,3-c]pyridine derivatives can effectively inhibit Hsp90. For example, compound 6i from a synthesized series demonstrated potent inhibition against several cancer cell lines. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the ATP-binding pocket of Hsp90. nih.gov
Below is a table summarizing the inhibitory activity of selected thieno[2,3-c]pyridine derivatives against various cancer cell lines, targeting Hsp90.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 6i | HSC3 | Head and Neck | 10.8 nih.gov |
| 6i | T47D | Breast | 11.7 nih.gov |
| 6i | RKO | Colorectal | 12.4 nih.gov |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Antioxidant Activity and Radical Quenching Mechanisms (in a chemical context)
Some thienopyridine derivatives have been explored for their antioxidant properties. nih.gov The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process known as radical quenching. nih.govresearchgate.net The efficiency of a compound as an antioxidant can be evaluated using various chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ferric reducing antioxidant power (FRAP) assay. nih.gov The antioxidant capacity of these compounds is influenced by the nature and position of substituents on the thienopyridine ring system. researchgate.net For instance, the presence of electron-donating groups can enhance the radical scavenging activity. frontiersin.org Theoretical studies using density functional theory (DFT) can provide insights into the mechanisms of antioxidant activity by calculating parameters like bond dissociation enthalpy (BDE) and ionization potential (IP). frontiersin.org
Applications in Materials Science Research
There is no available research on the application of this compound in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The potential of this compound as a component in organic electronic materials has not been explored in published studies.
No literature exists describing the synthesis or application of polymers derived from this compound. The use of this compound as a monomer or as a building block for polymeric materials remains an uninvestigated area of polymer chemistry.
The capacity of this compound to participate in supramolecular assembly or to form self-assembling systems has not been documented in scientific literature. Research into its non-covalent interactions and potential for creating organized molecular structures is not available.
Coordination Chemistry of this compound as a Ligand
There are no published reports on the synthesis of metal complexes using this compound as a ligand. Consequently, characterization data for such complexes are not available.
Due to the absence of synthesized metal complexes, there have been no investigations into the ligand-metal interactions or the potential coordination modes of this compound.
Photophysical and Photochemical Research on this compound and its Derivatives
While dedicated research on the photophysical and photochemical properties of this compound is limited in publicly available literature, significant insights can be drawn from studies on its isomers, particularly the thieno[2,3-b]pyridine (B153569) series. These analogous compounds provide a valuable framework for understanding the potential spectroscopic behavior and photochemical reactivity of the this compound scaffold.
Research into related thienopyridine systems has revealed their potential as functional materials, with applications stemming from their unique electronic and luminescent properties. For instance, the introduction of a thiophene (B33073) ring into other heterocyclic systems is known to influence the excited state dynamics, leading to changes in emission wavelengths, quantum yields, and intersystem crossing (ISC) efficiency.
Photophysical Properties of Thieno[2,3-b]pyridine Derivatives
Studies on thieno[2,3-b]pyridine derivatives, isomers of the title compound, have shown that these molecules can exhibit interesting fluorescence properties. The long-wavelength absorption bands of these compounds are typically found at the boundary of the UV and visible regions of the spectrum, with absorption maxima (λabs) around 375–388 nm. colab.ws Their emission maxima (λem) often lie in the yellow-green region of the spectrum, approximately between 490–510 nm. colab.ws
A noteworthy characteristic observed in some aminothienylthienopyridine derivatives is Aggregation-Induced Emission (AIE). researchgate.netresearchgate.net In dilute solutions, these compounds may show weak or no fluorescence due to the free rotation of single bonds, which provides a non-radiative pathway for the relaxation of the excited state. researchgate.net However, in aggregated states or in the solid state, the restriction of these intramolecular rotations can block the non-radiative decay channels, leading to a significant enhancement of the fluorescence intensity. researchgate.netresearchgate.net
The photoluminescence quantum yield (Φem), a measure of the efficiency of the fluorescence process, can be significantly high for these compounds, particularly in the solid state. The introduction of different substituents can tune these properties; for example, electron-donating groups can lead to a blue shift in emission and a slight increase in intensity, while the presence of a nitro group has been found to quench photoluminescence entirely. colab.ws The polarity and basicity of the solvent can also strongly influence the emission maximum and intensity. colab.ws
The following tables summarize the photophysical data for selected thieno[2,3-b]pyridine derivatives, which serve as illustrative examples for this class of compounds.
Table 1: Photophysical Data of Selected Thieno[2,3-b]pyridine Derivatives in Solution
| Compound | Solvent | λabs (nm) | λem (nm) | Φem (%) |
| 5b | DMF | ~400 | ~500 | - |
| 5c | DMF | ~400 | ~500 | - |
| 5e | DMF | ~400 | ~500 | - |
| 7 | DMF | ~380 | ~480 | - |
Data sourced from a study on thieno[2,3-b]pyridines bearing a phenylethenyl moiety. researchgate.net The quantum yields in solution were not explicitly provided in this source but were noted to be high in the aggregated state.
Table 2: Solid-State Photoluminescence Quantum Yields of Selected Thieno[2,3-b]pyridine Derivatives
| Compound | Φem (%) (Solid State) |
| 5b | High |
| 5c | High |
| 5e | High |
| 7 | High |
The term "High" is used as specific numerical values for absolute quantum yields were stated as such in the source material. researchgate.net
Photochemical Research on Related Thieno[c]pyridine Systems
Photochemical reactions have been employed as a synthetic strategy for creating complex heterocyclic systems related to this compound. A notable example is the photochemical dehydrohalogenation reaction used to synthesize substituted benzo[b]thieno[2,3-c]quinolones from their corresponding 3-chlorobenzo[b]thiophene-2-carboxanilide precursors. mdpi.com This type of reaction involves the light-induced elimination of a hydrogen halide to form a new ring, demonstrating the utility of photochemistry in accessing these fused scaffolds.
Furthermore, a metal-free, photochemical cyclodehydrochlorination (CDHC) reaction has been successfully used to synthesize π-extended ullazine derivatives that incorporate a thieno[2,3-c]quinolone moiety. rsc.org These findings suggest that the this compound core and its derivatives could be amenable to photochemical modifications and may serve as building blocks in the photochemical synthesis of more complex, functional molecules. The irradiation of suitable precursors could potentially lead to intramolecular cyclizations, offering a clean and efficient route to novel materials. mdpi.com
Future Research Directions and Concluding Remarks on 7ah Thieno 2,3 C Pyridin 7 One
Unexplored Synthetic Pathways and Novel Methodologies
Current synthetic routes to thieno[2,3-c]pyridines often involve the closure of either the thiophene (B33073) or the pyridine (B92270) ring onto a pre-existing partner ring. nih.gov These methods, while effective, can be limited by the availability of specific starting materials and may require metal catalysts, adding to the cost and complexity of the synthesis. nih.gov
A promising and less explored approach is the use of metal-free denitrogenative transformation reactions. nih.gov One such method starts from the readily available 2-acetylthiophene, which undergoes a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch cyclization and subsequent acid-mediated denitrogenative transformation. nih.govresearchgate.net This strategy has successfully yielded various 7-(substituted methyl)thieno[2,3-c]pyridine derivatives. nih.gov
Future research could focus on expanding the scope of these metal-free reactions. Investigating a broader range of starting materials and nucleophiles could lead to a more diverse library of thieno[2,3-c]pyridine (B153571) derivatives. nih.gov Additionally, exploring alternative cyclization strategies, such as domino reactions involving activated alkenes and alkynes, could provide more efficient and atom-economical pathways to the core structure. researchgate.net The development of one-pot multicomponent reactions, perhaps utilizing green catalysts like chitosan-based systems, also presents a compelling avenue for creating these heterocyclic systems in a more sustainable manner. dntb.gov.ua
Advanced Functionalization Strategies for Next-Generation Derivatives
The functionalization of the 7aH-thieno[2,3-c]pyridin-7-one core is crucial for tuning its physicochemical properties and biological activity. Current methods have demonstrated the introduction of substituents at various positions. For instance, bromination at the 3-position increases the electrophilicity of the molecule, making it a versatile intermediate for cross-coupling reactions.
Future work should explore more sophisticated functionalization techniques. This could include late-stage C-H activation to introduce functional groups directly onto the heterocyclic core, avoiding the need for pre-functionalized starting materials. The development of regioselective reactions will be paramount to control the position of new substituents and to systematically explore the structure-activity relationships (SAR) of novel derivatives. For example, creating a diverse set of 7-substituted analogs could be key to developing potent and selective inhibitors for various biological targets. nih.gov
| Position | Functional Group | Potential Impact |
| 2 | Methyl | Modifies steric and electronic properties. |
| 3 | Bromo | Increases electrophilicity for cross-coupling reactions. |
| 7 | Various substituents | Crucial for modulating biological activity. nih.gov |
Integration of this compound into Emerging Chemical Research Fields
The unique structural and electronic properties of the thieno[2,3-c]pyridine scaffold make it a candidate for applications beyond traditional medicinal chemistry. The fusion of an electron-rich thiophene ring with a pyridine moiety suggests potential in the field of materials science, particularly in the development of novel organic electronic materials.
Future research could investigate the photophysical properties of this compound derivatives. By analogy with other fused heterocyclic systems, they may exhibit interesting fluorescence or phosphorescence characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Furthermore, the synthesis of polymeric materials incorporating the thieno[2,3-c]pyridine unit could lead to new conductive polymers or materials with unique optoelectronic properties. The ability to tune the electronic properties through functionalization would be a key advantage in this area.
Challenges and Opportunities in the Academic Research of this compound
A significant challenge in the academic research of this compound is the limited number of commercially available starting materials and the multi-step nature of many current synthetic routes. nih.gov This can hinder the rapid exploration of the chemical space around this scaffold.
However, these challenges also present opportunities. The development of novel, efficient, and scalable synthetic methods would be a major contribution to the field. nih.gov A particularly valuable goal would be the development of a modular "plug-and-play" synthesis that allows for the easy introduction of a wide variety of functional groups at different positions of the thienopyridine core.
Furthermore, there is a substantial opportunity to conduct in-depth computational studies to better understand the structure-property relationships of this class of compounds. researchgate.net Density Functional Theory (DFT) calculations, for instance, could be employed to predict the electronic properties, reactivity, and potential biological activity of new derivatives, thereby guiding synthetic efforts. acs.org The exploration of the diverse biological activities of these compounds also remains a fertile ground for discovery, with potential applications as enzyme inhibitors or receptor modulators. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
